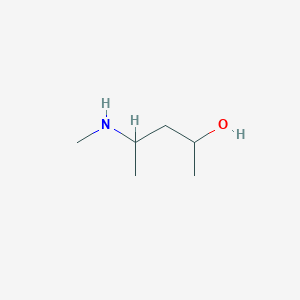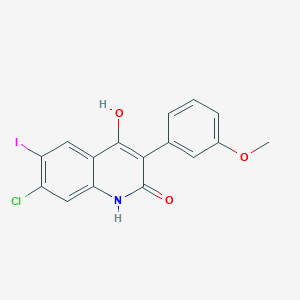
3-Oxo-1-cyclohexene-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Oxo-1-cyclohexene-1-carboxylic acid is a cyclic keto acid with the molecular formula C7H8O3 It is known for its unique structure, which includes a cyclohexene ring with a keto group and a carboxylic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3-Oxo-1-cyclohexene-1-carboxylic acid can be synthesized through several methods. One common approach involves the starting material 2-acetoxy-1,4-ethoxycarbonylcyclohex-1-ne . The reaction conditions typically include the use of catalysts and specific temperature controls to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. The process often includes purification steps such as recrystallization or chromatography to isolate the compound.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Oxo-1-cyclohexene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the keto group to an alcohol group.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogens and other electrophiles can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.
Applications De Recherche Scientifique
3-Oxo-1-cyclohexene-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.
Industry: It is used in the production of fine chemicals and as a building block for more complex molecules.
Mécanisme D'action
The mechanism of action of 3-Oxo-1-cyclohexene-1-carboxylic acid involves its interaction with molecular targets and pathways. The keto group and carboxylic acid group play crucial roles in its reactivity and interactions with other molecules. These functional groups can form hydrogen bonds and participate in various chemical reactions, influencing the compound’s biological and chemical properties .
Comparaison Avec Des Composés Similaires
3-Oxo-1-cyclohexanecarboxylic acid: This compound has a similar structure but differs in the position of the keto group.
3-Cyclohexene-1-carboxylic acid: This compound lacks the keto group, making it less reactive in certain chemical reactions.
Uniqueness: 3-Oxo-1-cyclohexene-1-carboxylic acid is unique due to its combination of a keto group and a carboxylic acid group on a cyclohexene ring. This structure provides it with distinct chemical properties and reactivity, making it valuable in various research and industrial applications.
Propriétés
Formule moléculaire |
C7H8O3 |
|---|---|
Poids moléculaire |
140.14 g/mol |
Nom IUPAC |
3-oxocyclohexene-1-carboxylic acid |
InChI |
InChI=1S/C7H8O3/c8-6-3-1-2-5(4-6)7(9)10/h4H,1-3H2,(H,9,10) |
Clé InChI |
LUUNUIJUDPXKBZ-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=CC(=O)C1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]propanoic acid ethyl ester](/img/structure/B13901287.png)
![Ethyl 6-Bromo-8-chloroimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13901288.png)
![6-iodo-N-(pyridin-2-yl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B13901300.png)


![(1S)-1-[3-fluoro-5-[6-(trifluoromethyl)pyridin-2-yl]pyridin-2-yl]ethanamine](/img/structure/B13901315.png)




![[(1aS,6bR)-octahydrocyclopropa[a]pyrrolizin-6a-yl]methanol](/img/structure/B13901344.png)
![Ethyl 2-[1-(fluoromethyl)pyrazol-4-yl]-2-oxo-acetate](/img/structure/B13901352.png)
![Ethyl 3H-benzo[e]indole-2-carboxylate](/img/structure/B13901355.png)

